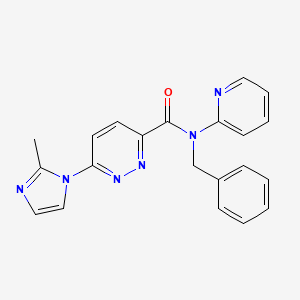

N-benzyl-6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-(2-methylimidazol-1-yl)-N-pyridin-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O/c1-16-22-13-14-26(16)20-11-10-18(24-25-20)21(28)27(19-9-5-6-12-23-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUZNGPWZZDEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide, a compound with the CAS number 1396883-82-1, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 370.4 g/mol. Its structure incorporates a pyridazine core, imidazole, and pyridine moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyridazine ring followed by the introduction of the imidazole and benzyl groups through coupling reactions. Specific methods for synthesis have not been widely detailed in the literature but are similar to those used for related compounds.

Antimicrobial Activity

Recent studies have suggested that derivatives of imidazole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to N-benzyl derivatives have shown efficacy against various bacterial strains and fungi, indicating that this compound may also possess similar antimicrobial activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related benzimidazole derivatives have been documented in various cancer cell lines. For example, some compounds exhibited IC50 values in the low micromolar range against leukemia cells. This suggests that N-benzyl derivatives could be promising candidates for further investigation in cancer therapeutics.

Case Studies and Research Findings

A review of literature reveals multiple studies focusing on the biological evaluation of imidazole and pyridine derivatives:

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Benzimidazole derivative | Antiparasitic | 10 µM | |

| Pyridine derivative | Cytotoxicity against leukemia cells | 5 µM | |

| Imidazole derivative | Antimicrobial | 15 µM |

These findings underscore the potential of similar compounds, including N-benzyl-6-(2-methyl-1H-imidazol-1-y)-N-(pyridin-2-yl)pyridazine-3-carboxamide, for therapeutic applications.

Scientific Research Applications

Kinase Inhibition

N-benzyl-6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is part of a broader class of imidazopyridine derivatives that have shown promise as kinase inhibitors. Kinase inhibitors are crucial in the treatment of various cancers and other diseases due to their ability to interfere with cellular signaling pathways.

Recent studies have highlighted the efficacy of imidazopyridine derivatives in inhibiting specific kinases associated with cancer progression. For instance, compounds similar to this compound have been evaluated for their activity against kinases involved in lymphoma and breast cancer treatments .

Anticancer Properties

The compound's structural features suggest it may function as an anticancer agent. Research indicates that imidazopyridines can act as inhibitors of hypoxia-inducible factor 1α (HIF-1α) and indoleamine 2,3-dioxygenase (IDO), both of which are critical in tumor growth and immune evasion . The exploration of N-benzyl derivatives has led to the identification of compounds that effectively induce apoptosis in cancer cells, making them valuable candidates for further development in oncology.

Neuroprotection and Neuropathic Pain

Emerging evidence suggests that imidazopyridine derivatives can serve as neuroprotective agents. They have been investigated for their potential to alleviate symptoms associated with neuropathic pain and other neurodegenerative diseases . The modulation of neurokinin receptors and other pathways by these compounds presents opportunities for new therapeutic strategies.

Anti-inflammatory Agents

The anti-inflammatory potential of N-benzyl derivatives has also been studied, particularly their ability to inhibit cyclooxygenase (COX) enzymes. Compounds within this class have demonstrated selective inhibition profiles that could lead to the development of safer anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Ligand Properties

The imidazole moiety present in this compound allows it to act as a ligand towards various metal ions. This property is significant for applications in catalysis and material science, where metal-ligand complexes can enhance catalytic activity or stability .

Comparison with Similar Compounds

Compound A : 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide (Patent Compound)

- Core Structure : Shares the pyridazine-3-carboxamide backbone with the target compound.

- Key Differences :

- Substituents : Cyclopropanecarboxamido at position 6, a triazole-containing aryl group at position 4, and a deuterated methyl group on the carboxamide nitrogen.

- Functional Implications :

- The triazole ring (vs.

- Deuteration (methyl-d3) could improve metabolic stability via the kinetic isotope effect, a common strategy in drug optimization.

- The methoxy group on the phenyl ring may enhance solubility compared to the target compound’s benzyl group.

Compound B : N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide (IPMICF16)

- Core Structure : Imidazo[1,2-b]pyridazine fused ring system instead of pyridazine.

- Key Differences :

- Substituents : Fluorine atoms on the phenyl ring and a pyrrolidin-1-yl group with a stereocenter (R-configuration).

- Functional Implications :

- Fluorine atoms may enhance bioavailability and metabolic stability via electron-withdrawing effects and reduced CYP450 metabolism.

- The chiral pyrrolidinyl group could confer stereoselective target engagement, a critical factor in kinase inhibitor design.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide?

The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Formation of the pyridazine core through cyclocondensation of hydrazine derivatives with diketones or their equivalents.

- Step 2 : Introduction of the 2-methylimidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : N-Benzylation and N-pyridyl substitution using alkylating agents like benzyl bromide or 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) . Key Challenges : Competing side reactions during alkylation (e.g., over-alkylation) require controlled stoichiometry and temperature.

| Reaction Step | Typical Yield | Critical Parameters |

|---|---|---|

| Pyridazine formation | 60–75% | Anhydrous conditions, reflux in ethanol |

| Imidazole coupling | 40–55% | Pd(PPh₃)₄ catalyst, degassed solvent |

| N-Alkylation | 70–85% | Excess alkylating agent, 60–80°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms substitution patterns on the pyridazine ring and benzyl/imidazole groups. Aromatic protons appear as multiplet signals between δ 7.0–8.5 ppm, while the methyl group on imidazole resonates at δ 2.4–2.6 ppm .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~428) .

- FT-IR : Key stretches include C=O (1660–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Solubility Issues : Use of DMSO vs. aqueous buffers may alter bioavailability .

- Structural Analogues : Impurities in substituted imidazole or pyridyl groups (e.g., regioisomers) . Mitigation Strategies :

- Validate purity via HPLC (>95%) and elemental analysis.

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. What strategies optimize the crystallinity of this compound for structural analysis?

Poor crystallinity is common due to flexible benzyl and pyridyl groups. Effective approaches include:

- Co-crystallization : Use of DMF or DMSO as co-solvents to stabilize lattice packing .

- Temperature Gradients : Slow cooling from 80°C to 4°C to promote ordered crystal growth .

- Salt Formation : Reaction with HCl or trifluoroacetic acid to generate ionized species with higher symmetry .

| Crystallization Method | Success Rate | Resolution (Å) |

|---|---|---|

| Slow evaporation (DMF) | 30% | 1.8–2.2 |

| Co-crystallization (DMSO) | 45% | 1.5–1.9 |

| Salt formation (HCl) | 60% | 1.3–1.6 |

Q. How can computational modeling aid in understanding its mechanism of action?

- Molecular Docking : Predict binding affinity to targets like kinase domains or DNA gyrase using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with bioactivity .

Q. What are the key considerations for designing stability studies under physiological conditions?

- pH-Dependent Degradation : Monitor hydrolysis of the carboxamide group in buffers (pH 2–8) via LC-MS .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C common for aromatic cores) .

- Light Sensitivity : UV-VIS spectroscopy to detect photooxidation of the pyridazine ring .

Methodological Challenges

Q. How to address low yields in the final N-alkylation step?

- Catalytic Systems : Switch from traditional bases (K₂CO₃) to phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes with controlled power (150 W) .

Q. What analytical workflows resolve overlapping NMR signals in complex derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.